6'-Hydroxy-2'-(hydroxymethyl)-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-dione
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Overview
Description
6’-Hydroxy-2’-(hydroxymethyl)-1’-methyl-6-(4-methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazole]-4’,7’-dione is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a bibenzoimidazole core with various functional groups such as hydroxy, hydroxymethyl, and methylpiperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Hydroxy-2’-(hydroxymethyl)-1’-methyl-6-(4-methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazole]-4’,7’-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bibenzoimidazole core: This step involves the cyclization of appropriate precursors to form the bibenzoimidazole core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of functional groups: The hydroxy, hydroxymethyl, and methylpiperazinyl groups are introduced through subsequent reactions. These reactions may involve nucleophilic substitution, oxidation, or reduction processes, depending on the specific functional group being introduced.
Industrial Production Methods
In an industrial setting, the production of 6’-Hydroxy-2’-(hydroxymethyl)-1’-methyl-6-(4-methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazole]-4’,7’-dione may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6’-Hydroxy-2’-(hydroxymethyl)-1’-methyl-6-(4-methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazole]-4’,7’-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the methylpiperazinyl group can result in a variety of substituted imidazole derivatives.
Scientific Research Applications
6’-Hydroxy-2’-(hydroxymethyl)-1’-methyl-6-(4-methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazole]-4’,7’-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6’-Hydroxy-2’-(hydroxymethyl)-1’-methyl-6-(4-methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazole]-4’,7’-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazole-4,7-dione: This compound shares the benzoimidazole core and the methylpiperazinyl group but lacks the hydroxy and hydroxymethyl groups.
6-Hydroxy-2-(hydroxymethyl)-1-methyl-1H-benzo[d]imidazole-4,7-dione: This compound has similar functional groups but lacks the bibenzoimidazole core.
Uniqueness
6’-Hydroxy-2’-(hydroxymethyl)-1’-methyl-6-(4-methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazole]-4’,7’-dione is unique due to its combination of functional groups and the bibenzoimidazole core
Properties
CAS No. |
188299-92-5 |
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Molecular Formula |
C21H22N6O4 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
7-hydroxy-2-(hydroxymethyl)-3-methyl-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]benzimidazole-4,5-dione |
InChI |
InChI=1S/C21H22N6O4/c1-25-5-7-27(8-6-25)11-3-4-12-13(9-11)23-21(22-12)15-18(29)16-17(20(31)19(15)30)26(2)14(10-28)24-16/h3-4,9,28-29H,5-8,10H2,1-2H3,(H,22,23) |
InChI Key |
DWBXBKFOGHZZJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C(=O)C4=O)N(C(=N5)CO)C)O |
Origin of Product |
United States |
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